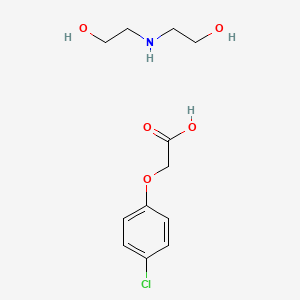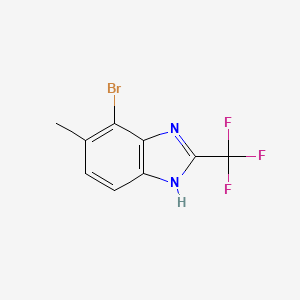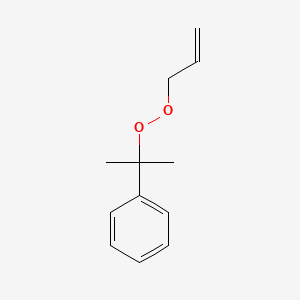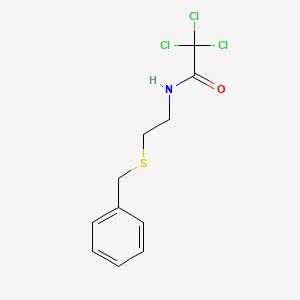
4-Chlorophenoxyacetic acid diethanolamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)acetic acid: and 2-(2-hydroxyethylamino)ethanol are two distinct chemical compounds with unique properties and applications. 2-(4-chlorophenoxy)acetic acid is a phenoxy herbicide commonly used in agriculture to control broadleaf weeds. 2-(2-hydroxyethylamino)ethanol
準備方法
Synthetic Routes and Reaction Conditions
2-(4-chlorophenoxy)acetic acid: can be synthesized through the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorophenol attacks the carbon atom of chloroacetic acid , resulting in the formation of 2-(4-chlorophenoxy)acetic acid .
2-(2-hydroxyethylamino)ethanol: is typically produced by the reaction of ethylene oxide with ammonia or monoethanolamine . The reaction with ammonia yields ethanolamine , which can further react with ethylene oxide to produce 2-(2-hydroxyethylamino)ethanol .
Industrial Production Methods
In industrial settings, 2-(4-chlorophenoxy)acetic acid is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
2-(2-hydroxyethylamino)ethanol: is produced in large-scale reactors where ethylene oxide is reacted with ammonia or monoethanolamine under controlled temperature and pressure conditions. The process is designed to maximize yield and purity while minimizing the formation of undesirable by-products.
化学反応の分析
Types of Reactions
2-(4-chlorophenoxy)acetic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form and .
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions to form derivatives with different functional groups.
2-(2-hydroxyethylamino)ethanol: undergoes reactions such as:
Esterification: It can react with carboxylic acids to form esters.
Amidation: It can react with carboxylic acids to form amides.
Oxidation: It can be oxidized to form .
Common Reagents and Conditions
For 2-(4-chlorophenoxy)acetic acid :
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
For 2-(2-hydroxyethylamino)ethanol :
Esterification: Common reagents include carboxylic acids and acid catalysts.
Amidation: Common reagents include carboxylic acids and coupling agents like dicyclohexylcarbodiimide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
2-(4-chlorophenoxy)acetic acid: Major products include , , and various substituted derivatives.
2-(2-hydroxyethylamino)ethanol: Major products include , esters, and amides.
科学的研究の応用
2-(4-chlorophenoxy)acetic acid: is widely used in agricultural research to study its effects on plant growth and development. It is also used in environmental studies to assess its impact on soil and water quality.
2-(2-hydroxyethylamino)ethanol: is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a surfactant in chemical reactions.
Biology: As a buffer in biochemical assays and as a component in cell culture media.
Medicine: As an ingredient in pharmaceutical formulations and as a stabilizer in drug delivery systems.
Industry: As a corrosion inhibitor in metalworking fluids and as a surfactant in cleaning products.
作用機序
2-(4-chlorophenoxy)acetic acid: acts as a synthetic auxin, mimicking the natural plant hormone indoleacetic acid. It binds to auxin receptors in plant cells, leading to uncontrolled cell division and growth, ultimately causing the death of broadleaf weeds.
2-(2-hydroxyethylamino)ethanol: exerts its effects through its surfactant properties, reducing surface tension and enhancing the solubility of hydrophobic compounds. It also acts as a corrosion inhibitor by forming a protective film on metal surfaces, preventing oxidation and degradation.
類似化合物との比較
2-(4-chlorophenoxy)acetic acid: is similar to other phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid . it is unique in its specific activity and selectivity towards certain broadleaf weeds.
2-(2-hydroxyethylamino)ethanol: is similar to other ethanolamines such as monoethanolamine and triethanolamine . Its unique properties include its dual functionality as both an amine and an alcohol, making it versatile in various applications.
Similar Compounds
- 2,4-dichlorophenoxyacetic acid
- 2-methyl-4-chlorophenoxyacetic acid
- Monoethanolamine
- Triethanolamine
特性
CAS番号 |
53404-23-2 |
|---|---|
分子式 |
C12H18ClNO5 |
分子量 |
291.73 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)acetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C8H7ClO3.C4H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;6-3-1-5-2-4-7/h1-4H,5H2,(H,10,11);5-7H,1-4H2 |
InChIキー |
WVWKBBSRDNKDIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCC(=O)O)Cl.C(CO)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)



![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)

![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)



![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)

